[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide is a complex organic compound that features multiple functional groups, including phosphine and sulfinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide typically involves multi-step organic reactions. The starting materials often include diphenylphosphine and 4,5-dimethoxyphenyl derivatives. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups would yield phosphine oxides, while reduction of the sulfinamide group would produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can be used in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in the production of fine chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide exerts its effects is primarily through its role as a ligand in catalysis. The phosphine groups coordinate with metal centers, facilitating various catalytic cycles. The sulfinamide group may also play a role in stabilizing the metal-ligand complex and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in catalysis, but lacks the sulfinamide group.
Diphenylphosphinoethane (DPPE): Another bidentate ligand used in catalysis, but without the additional functional groups present in [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide.
Uniqueness
The uniqueness of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)-4,5-dimethoxyphenyl]ethyl]-2-methyl-2-propanesulfinamide lies in its combination of phosphine and sulfinamide groups, which provide both stability and reactivity in catalytic processes. This makes it a versatile ligand for various applications in chemistry and industry.
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)ethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41NO3P2S/c1-38(2,3)45(40)39-34(28-43(29-18-10-6-11-19-29)30-20-12-7-13-21-30)33-26-35(41-4)36(42-5)27-37(33)44(31-22-14-8-15-23-31)32-24-16-9-17-25-32/h6-27,34,39H,28H2,1-5H3/t34-,45-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKDXVRFGFPCPB-KVEOBBMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41NO3P2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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